molecular formula C9H14O3 B13755778 3-Formyl-crotonic acid butyl ester

3-Formyl-crotonic acid butyl ester

Cat. No.: B13755778
M. Wt: 170.21 g/mol
InChI Key: ZIJOSLUFMCXNHW-VURMDHGXSA-N
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Description

Contextualization within the Chemistry of α,β-Unsaturated Esters and Aldehydes

α,β-Unsaturated esters and aldehydes are a well-established class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This arrangement results in a unique electronic distribution, where the β-carbon is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many important carbon-carbon bond-forming reactions.

The reactions of α,β-unsaturated aldehydes and ketones are diverse. They can undergo 1,2-addition, where the nucleophile attacks the carbonyl carbon, or 1,4-conjugate addition (Michael addition), where the nucleophile attacks the β-carbon. pressbooks.pub The type of addition that predominates depends on the nature of the nucleophile; strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically lead to 1,4-addition. pressbooks.pub

3-Formyl-crotonic acid butyl ester embodies the characteristics of both α,β-unsaturated aldehydes and esters. The presence of these two functional groups in such proximity allows for a rich and varied chemistry, enabling its participation in a wide array of chemical transformations.

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The dual functionality of this compound makes it a highly valuable precursor in organic synthesis. It can serve as a starting material for the construction of a variety of more complex molecular architectures. For instance, it has been utilized in the synthesis of 7-formyl-3-methyl-octa-2,4,6-trien-1-oic acid butyl ester. prepchem.com This reaction involves a Wittig-type reaction with 2-formyl-but-2-ene-4-triphenyl-phosphonium chloride in the presence of triethylamine (B128534). prepchem.com

The ability to selectively react with either the aldehyde or the α,β-unsaturated ester functionality, or to engage both in sequential or cascade reactions, provides chemists with a powerful tool for molecular design. This versatility is a key driver of its increasing use in the synthesis of natural products and other complex organic molecules.

Historical Development and Evolution of Synthetic Strategies for Related Functionalized Crotonates

The synthesis of α,β-unsaturated esters, including functionalized crotonates, has been a long-standing area of research in organic chemistry. A variety of methods have been developed over the years, each with its own advantages and limitations.

Historically, the Wittig reaction and its variants have been widely employed for the synthesis of α,β-unsaturated esters from aldehydes. nih.gov However, these methods often suffer from poor atom economy, generating significant amounts of byproducts. nih.gov

More recent developments have focused on improving the efficiency and sustainability of these syntheses. The Knoevenagel condensation of malonate half-esters with aldehydes offers a more atom-economical route, producing only water and carbon dioxide as byproducts. nih.gov Another modern approach involves the boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes, which provides good yields and high (E)-stereoselectivity. nih.gov

Carbonylation reactions have also emerged as an atom-efficient method for producing α,β-unsaturated esters from various starting materials. rsc.org For example, the alkoxycarbonylation of alkynes, where an alcohol is used as the nucleophile, is a common strategy. rsc.org

The synthesis of functionalized crotonates, in particular, has benefited from these advancements. The development of stereoselective methods, such as the reaction of aldehydes with ethyl dibromoacetate promoted by samarium(II) iodide or chromium(II) chloride, allows for the controlled synthesis of (E)-α,β-unsaturated esters. organic-chemistry.org

Current Research Landscape and Identification of Knowledge Gaps Pertaining to this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. While its utility in specific synthetic transformations is documented, a comprehensive understanding of its full reactive potential remains an area for further exploration.

A key knowledge gap is the systematic investigation of the chemoselectivity of its reactions. Understanding how different reagents and reaction conditions can be used to selectively target either the aldehyde or the α,β-unsaturated ester functionality would greatly enhance its utility as a synthetic tool.

Furthermore, while synthetic methods for related α,β-unsaturated esters are well-established, there is a lack of research specifically dedicated to optimizing the synthesis of this compound itself. Developing more efficient and scalable synthetic routes to this compound would make it more readily accessible to the broader chemical research community.

The exploration of its use in multicomponent reactions and cascade sequences, where multiple bonds are formed in a single operation, is another promising avenue for future research. Such strategies could lead to the rapid and efficient construction of complex molecular frameworks from this versatile building block.

PropertyValueSource
Molecular Formula C9H14O3 nih.gov
Molecular Weight 170.21 g/mol nih.gov
IUPAC Name butyl (2E)-3-formylbut-2-enoate nih.gov
CAS Number 54145-95-8 alfa-chemistry.comhzph.compharmainfosource.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

butyl (Z)-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6-

InChI Key

ZIJOSLUFMCXNHW-VURMDHGXSA-N

Isomeric SMILES

CCCCOC(=O)/C=C(/C)\C=O

Canonical SMILES

CCCCOC(=O)C=C(C)C=O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for the Synthesis of 3 Formyl Crotonic Acid Butyl Ester

Identification of Key Disconnections within the Molecular Architecture

The synthesis of 3-formyl-crotonic acid butyl ester, a valuable intermediate in the production of various organic compounds, necessitates a carefully planned retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The key to this analysis lies in identifying strategic bond disconnections that lead to feasible and efficient synthetic routes.

For this compound, the most logical disconnections are at the carbon-carbon double bond and the ester linkage. This approach simplifies the molecule into three primary fragments: a formyl group, a crotonate backbone, and a butyl ester moiety.

A primary disconnection strategy is the carbon-carbon double bond formed via a Wittig-type reaction. This approach is widely used in organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. adichemistry.comlibretexts.orgtamu.edu In this scenario, the double bond of the crotonate unit is disconnected, leading to a precursor containing a carbonyl group and another precursor that will form the ylide.

Another significant disconnection is at the ester linkage. This bond can be readily formed through esterification of a carboxylic acid with butanol. This disconnection simplifies the crotonate portion of the molecule to 3-formyl-crotonic acid.

By combining these disconnections, a clear retrosynthetic pathway emerges, guiding the selection of appropriate starting materials and reaction conditions.

Precursor Analysis and Selection for the Formyl, Crotonate, and Butyl Ester Moieties

Following the identification of key disconnections, the next step is the careful selection of precursors for each of the three molecular fragments.

Formyl and Crotonate Precursors:

A Wittig reaction approach offers a versatile method for constructing the formyl-crotonate backbone. adichemistry.commasterorganicchemistry.com This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. adichemistry.com For the synthesis of this compound, one potential set of precursors would be a glyoxal (B1671930) derivative and a phosphorane containing the butyl ester functionality.

Alternatively, a Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, can be employed. The HWE reaction often provides excellent E/Z selectivity, which is a crucial consideration in this synthesis. masterorganicchemistry.com

Another viable route involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated substrate. In this case, a suitable precursor could be a vinyl ether, which upon formylation and subsequent manipulation would yield the desired product.

Butyl Ester Precursor:

The butyl ester group is most straightforwardly introduced via esterification. The precursor for this moiety is butanol, a readily available and inexpensive alcohol. The esterification can be carried out by reacting butanol with a carboxylic acid precursor of the formyl-crotonate fragment under acidic conditions (Fischer esterification) or by using a more reactive acyl derivative like an acid chloride or anhydride.

Target Moiety Potential Precursors Relevant Reaction
Formyl-CrotonateGlyoxal derivative + PhosphoraneWittig Reaction
Formyl-CrotonateVinyl etherVilsmeier-Haack Reaction
Butyl EsterButanol + 3-formyl-crotonic acidFischer Esterification
Butyl EsterButanol + 3-formyl-crotonyl chlorideAcylation

Considerations for Chemo-, Regio-, and Stereoselective Synthesis Planning, with emphasis on E/Z isomerism.

The synthesis of this compound requires careful control over several aspects of selectivity to ensure the desired product is obtained in high yield and purity.

Chemoselectivity: The presence of multiple reactive functional groups, namely the aldehyde and the ester, necessitates chemoselective reaction conditions. For instance, during the Wittig reaction, the ylide must selectively react with the aldehyde in the presence of the ester group. The choice of ylide is crucial; stabilized ylides are generally less reactive and more selective than unstabilized ylides. adichemistry.commasterorganicchemistry.com

Regioselectivity: In reactions like the Vilsmeier-Haack formylation, regioselectivity is paramount. The formyl group must be introduced at the correct position on the precursor molecule to yield the 3-formyl-crotonate structure. The inherent electronic properties of the substrate and the reaction conditions play a significant role in directing the formylation to the desired carbon atom.

Stereoselectivity (E/Z Isomerism): The geometry of the carbon-carbon double bond in the crotonate backbone is a critical stereochemical feature. The Wittig reaction is a powerful tool for controlling this stereochemistry. libretexts.orgtamu.edu

Unstabilized Ylides: Generally favor the formation of the Z-isomer (cis). adichemistry.comwikipedia.org This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible. adichemistry.com

Stabilized Ylides: Typically lead to the formation of the E-isomer (trans) under thermodynamic control. adichemistry.commasterorganicchemistry.com The initial betaine (B1666868) formation is reversible, allowing for equilibration to the more stable anti-betaine, which then proceeds to the E-alkene. adichemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, often provides higher E-selectivity. masterorganicchemistry.com

For instances where a mixture of isomers is formed, isomerization techniques can be employed. For example, treatment with a catalytic amount of iodine can be used to convert the less stable Z-isomer to the more stable E-isomer. prepchem.comwipo.int

The Schlosser modification of the Wittig reaction offers a method to obtain the E-alkene from unstabilized ylides by using a strong base at low temperatures to equilibrate the intermediate betaine. libretexts.orgwikipedia.org

The following table outlines the expected stereochemical outcomes for different types of ylides in the Wittig reaction:

Ylide Type Substituents on Ylide Carbon Typical Stereoselectivity Controlling Factor
UnstabilizedAlkyl, HZ-alkeneKinetic Control
StabilizedEster, KetoneE-alkeneThermodynamic Control
Semi-stabilizedArylPoor E/Z selectivity-

By carefully selecting the appropriate reagents and reaction conditions, the synthesis of this compound can be directed to selectively produce the desired isomer.

Comprehensive Synthetic Methodologies for 3 Formyl Crotonic Acid Butyl Ester

Classical Organic Synthetic Routes

Classical approaches to the synthesis of 3-formyl-crotonic acid butyl ester and its derivatives rely on well-established organic reactions. These methods often involve multi-step sequences that build the molecule by forming the ester, constructing the unsaturated backbone, and introducing the formyl group.

The formation of the butyl ester group is a fundamental step that can be achieved at various stages of the synthesis. One common method is the direct esterification of a carboxylic acid precursor with butanol. For instance, crotonic acid can be reacted with butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield butyl crotonate. researchgate.netnih.gov This reaction is typically performed under reflux with the removal of water to drive the equilibrium towards the product. researchgate.net

Alternatively, the butyl ester can be formed from a more functionalized precursor, such as 3-formyl-crotonic acid. The esterification of this acid with butanol would directly yield the target molecule. This process would also likely employ an acid catalyst and conditions that favor the removal of water.

A summary of representative esterification reactions is provided in the table below.

Carboxylic Acid PrecursorAlcoholCatalystProduct
Crotonic AcidButanolSulfuric AcidButyl Crotonate
3-Formyl-crotonic AcidButanolAcid CatalystThis compound

This table presents common esterification reactions relevant to the synthesis of butyl crotonate derivatives.

The introduction of the formyl group (–CHO) is a key transformation in the synthesis of the target compound. nih.govprepchem.comgoogle.com This can be accomplished through several strategies, including the oxidation of a corresponding alcohol, or direct formylation reactions.

One plausible route involves the oxidation of a precursor molecule containing a primary alcohol at the C4 position, such as butyl 3-(hydroxymethyl)crotonate. This oxidation would need to be selective to avoid over-oxidation to a carboxylic acid or reaction with the double bond. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for such selective oxidations.

Direct formylation methods, while common for aromatic compounds, are less straightforward for electron-poor alkenes like butyl crotonate. However, reactions like the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride), could potentially be adapted for this purpose, although it generally requires electron-rich substrates. upenn.edunih.gov The Reimer-Tiemann reaction is another formylation method, but it is typically used for phenols. libretexts.orgdoaj.orgacs.org A more specialized approach is the Duff reaction, which uses hexamine for the formylation of phenols. nih.gov

The construction of the α,β-unsaturated backbone is central to the synthesis. rsc.orgnih.gov Several classic carbon-carbon bond-forming reactions can be employed. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for forming carbon-carbon double bonds with good stereocontrol. wiley-vch.de For instance, the HWE reaction of a phosphonate (B1237965) ylide containing the butyl ester moiety with an appropriate aldehyde could construct the desired backbone.

Aldol (B89426) condensation reactions are another cornerstone of C-C bond formation. A crossed aldol condensation between an enolate of a suitable four-carbon aldehyde or ketone and a glyoxylate (B1226380) derivative could, in principle, lead to the desired structure after dehydration. libretexts.org The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also be a key step in building more complex molecules from simpler unsaturated precursors. nih.gov

A summary of key carbon-carbon bond formation strategies is presented below.

Reaction NameReactantsKey Features
Wittig/HWE ReactionPhosphonium (B103445) ylide/Phosphonate carbanion + Aldehyde/KetoneForms a C=C bond, often with good stereoselectivity.
Aldol CondensationEnolate + Carbonyl compoundForms a β-hydroxy carbonyl which can dehydrate to an α,β-unsaturated carbonyl.
Michael AdditionNucleophile + α,β-Unsaturated carbonylForms a new C-C bond at the β-position of the unsaturated system.

This table outlines major strategies for constructing the carbon backbone of α,β-unsaturated esters.

A synthetic route starting from the readily available and chiral L(+)-tartaric acid offers an approach to enantiomerically enriched products. This pathway would likely involve the oxidative cleavage of the C2-C3 bond of a tartaric acid derivative to generate a four-carbon dicarbonyl species. This intermediate could then undergo a condensation reaction with propionaldehyde (B47417).

A documented method for the synthesis of 3-formyl-crotonic acid alkyl esters involves the condensation of an α-hydroxy-α-alkoxyacetic acid ester with propionaldehyde in the presence of a dialkylamine catalyst. upenn.edu This is closely related to a synthesis starting from glyoxalic acid butyl ester.

A Japanese patent describes a process where the enamine of an aldehyde is reacted with a glyoxylic acid ester, followed by hydrolysis to yield 3-formyl-acrylic acid esters. google.com This suggests a viable route starting with propionaldehyde to form its enamine, which then acts as a nucleophile in a condensation reaction with glyoxylic acid butyl ester. The subsequent hydrolysis of the resulting adduct would generate the desired this compound. This approach leverages the reactivity of enamines as enolate equivalents under milder conditions.

Modern and Sustainable Synthetic Paradigms

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of this compound, several modern paradigms can be envisioned. The use of solid acid catalysts could replace traditional mineral acids in esterification reactions, simplifying catalyst recovery and reducing corrosive waste streams.

Biocatalysis offers a powerful and green alternative to traditional chemical methods. nih.gov Enzymes such as lipases can be used for the highly selective esterification of crotonic acid derivatives under mild conditions. nih.gov Aldolases are enzymes that catalyze aldol reactions with high stereocontrol and could potentially be employed for the condensation step. rsc.org The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling and operation in aqueous media. nih.gov

Furthermore, the use of renewable feedstocks is a key aspect of sustainable chemistry. The production of crotonic acid from the depolymerization of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer produced by microbial fermentation, represents a sustainable route to a key precursor. nih.govnih.gov

Catalytic Methods in Synthesis (e.g., Use of Lewis Acids, Organocatalysis)

Catalysis is central to the efficient synthesis of esters, including derivatives of crotonic acid. A range of catalysts are employed to facilitate these transformations, offering high yields and mild reaction conditions.

Solid Acid Catalysts : Heterogeneous solid acid catalysts are advantageous due to their ease of separation and reusability. For instance, a hybrid material, Ti-ATMP, synthesized by a sol-gel method, has proven effective in the esterification of levulinic acid with n-butanol to produce n-butyl levulinate. chemicalbook.com This type of catalyst demonstrates significant potential for similar esterification reactions.

Immobilized Ionic Liquids : Ionic liquids (ILs) can serve as effective catalysts. An IL like [C3SO3Hnmp]HSO4, when immobilized on silica (B1680970) gel, shows excellent catalytic activity for the synthesis of n-butyl butyrate. researchgate.net This supported catalyst is not only more active than its unsupported counterpart but can also be recovered and reused multiple times, maintaining high activity. researchgate.net

Lewis Acids : Lewis acids such as tin(II) chloride (SnCl2) are used to catalyze reactions like the esterification and amidation of tert-butyl esters under mild conditions. chemicalbook.com This highlights the utility of Lewis acids in activating carbonyl compounds for nucleophilic attack.

Metal Catalysts : In the synthesis of the parent crotonic acid, metal catalysts are also employed. Silver powder has been used to catalyze the oxidation of crotonaldehyde (B89634) to crotonic acid. researchgate.net Another approach uses a composite Cu/H3PO4 catalyst for the sequential oxidation-condensation-oxidation of ethanol (B145695) to produce crotonic acid, where monovalent copper is the active species for ethanol oxidation. beilstein-journals.org

Green Chemistry Principles in Process Development (e.g., Solvent-Free Conditions, Atom Economy)

The integration of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.

Bio-based Feedstocks : A significant advancement is the production of crotonic acid from renewable resources. A thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB), a biopolymer, to selectively yield crotonic acid with high recovery rates. google.com

Solvent-Free and Alternative Solvents : The use of hazardous organic solvents is a major environmental concern. To address this, solvent-free reaction systems have been developed, particularly in enzymatic synthesis. Lipase-mediated esterification of carboxylic acids can be performed in a solvent-free system, with vacuum application to remove the water byproduct, driving the reaction to high conversion. doaj.org A patented industrial method for producing trans-β-formyl crotonic acid utilizes water as the solvent, replacing methanol (B129727) and thereby reducing pollution. beilstein-journals.org

Catalyst Reusability : The ability to recycle catalysts is a cornerstone of green chemistry. Both immobilized ionic liquids and solid acid catalysts like Ti-ATMP have demonstrated high reusability over multiple cycles without significant loss of activity. chemicalbook.comresearchgate.net Similarly, a nano-MgO catalyst used for acetaldehyde (B116499) condensation in one synthesis of crotonic acid can be effectively recycled. beilstein-journals.org

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry offers significant advantages for the production of chemicals, including enhanced safety, better process control, and easier scalability. The synthesis of α,β-unsaturated esters has been successfully demonstrated in continuous flow systems.

Tubular or capillary reactors are particularly effective as they overcome common heat and mass transfer limitations found in batch reactors, providing a straightforward path to pilot-scale production. nih.gov This approach has been used for synthesizing β-amino crotonates in the absence of external solvents, further enhancing its green credentials. nih.gov

A key advantage of flow chemistry is the ability to "telescope" multiple synthetic steps into a single, continuous process, which avoids the need to isolate and purify intermediates. google.comchemcess.com For example, a flow protocol for the α-alkylation of esters involves the in-situ generation of a lithium enolate intermediate, which is then immediately reacted with an electrophile and quenched in-line. chemicalbook.com Such integrated systems maximize efficiency and can significantly shorten production times. chemcess.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize product yield and process efficiency, systematic optimization of reaction parameters is essential. Modern methodologies like Response Surface Methodology (RSM) and factorial design are powerful tools for this purpose. chemicalbook.comresearchgate.netdoaj.org

Key parameters that are typically optimized include:

Temperature : Reactions are highly sensitive to temperature, which affects reaction rates and selectivity. For example, in a patented method for producing trans-β-formyl crotonic acid, the reaction is conducted at room temperature. beilstein-journals.org

Molar Ratio of Reactants : The stoichiometry of reactants can be adjusted to drive the reaction towards completion. Often, using an excess of one reactant, such as the alcohol in an esterification, can increase the yield. nih.gov

Catalyst Loading : The amount of catalyst must be carefully tuned. Sufficient catalyst is needed for an efficient reaction rate, but excess catalyst can be uneconomical and may lead to side reactions.

Reaction Time : Optimization aims to find the shortest time required to achieve maximum conversion, improving throughput.

pH : In aqueous or base-catalyzed reactions, pH control is critical. The synthesis of trans-β-formyl crotonic acid from 5-hydroxy-4-methyl-2-5[H]-furanone is performed by adjusting the pH to 11.0 with sodium hydroxide (B78521) solution. beilstein-journals.org

The following table summarizes optimized conditions found in various studies for related ester synthesis, illustrating the types of parameters and ranges considered.

ProductCatalyst/MethodOptimized ParametersYieldReference
n-Butyl ButyrateImmobilized Ionic LiquidTemp: 110°C, Time: 4h97.10% researchgate.net
Isoamyl ButyrateImmobilized LipaseTemp: 50°C, BA: 1.3 M, Molar Ratio: 1:1>95% nih.gov
Cinnamyl ButyrateLipase B (encapsulated)Factorial design (temp, vacuum, time, acid excess)94.3% doaj.org
n-Butyl LevulinateTi-ATMP (solid acid)RSM optimization (catalyst %, molar ratio, time)High chemicalbook.com
trans-β-Formyl Crotonic AcidNaOHpH: 11.0, Room Temp, Time: 3h93.2% beilstein-journals.org

Control and Isomerization of Geometric Isomers (E/Z) in Synthetic Pathways

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The control of this stereochemistry is a critical aspect of its synthesis.

The IUPAC name for one isomer is butyl (Z)-3-methyl-4-oxobut-2-enoate, indicating the aldehyde and the main ester chain are on the same side of the double bond. Conversely, synonyms like "3-methyl-4-oxo-trans-crotonic acid butyl ester" confirm the existence of the (E) or trans-isomer.

Synthetic pathways can be designed to favor one isomer over the other. A patent for the production of the parent acid specifically yields the trans-β-formyl crotonic acid through a process involving a configuration conversion from the starting material, 5-hydroxy-4-methyl-2-5[H]-furanone. beilstein-journals.org This indicates that the thermodynamic stability or the reaction mechanism under basic conditions favors the formation of the trans isomer. beilstein-journals.org

In cases where a mixture of isomers is produced, or when the non-desired isomer is the major product, isomerization can be performed. A common laboratory method for the isomerization of double bonds is treatment with a catalytic amount of iodine, often with photochemical or thermal promotion. nih.gov In one synthesis that uses this compound as a reactant, the resulting product mixture is treated with iodine for 12 hours to induce isomerization, suggesting this is a viable strategy for controlling the E/Z ratio in this class of compounds. nih.gov

Purification and Isolation Methodologies in Synthetic Procedures

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Commonly employed techniques include:

Extraction : Liquid-liquid extraction is used to separate the product from the reaction medium. Solvents like hexane (B92381) or ethyl acetate (B1210297) are used to extract the ester from an aqueous phase. nih.gov

Washing : The organic extract is often washed with various solutions to remove residual reagents or byproducts. This can include washing with water, a methanol/water mixture, or saturated brine solution to remove water-soluble impurities and salts. beilstein-journals.orgnih.gov

Drying : Before solvent removal, the organic phase is dried using an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate to remove dissolved water. beilstein-journals.orgnih.gov

Solvent Removal/Concentration : The solvent is removed, typically using a rotary evaporator under reduced pressure, to yield the crude product. beilstein-journals.orgnih.gov

Distillation/Rectification : For volatile liquid products, distillation under reduced pressure (vacuum distillation) is a highly effective purification method that separates compounds based on their boiling points. The final product, 7-formyl-3-methyl-octa-2,4,6-trien-1-oic acid butyl ester, which is synthesized from this compound, is purified by rectification at 102°-105° C under 0.09 mm Hg vacuum. nih.gov

Crystallization : If the product is a solid at room temperature, crystallization from a suitable solvent system can yield a highly pure product.

The following table summarizes the purification steps described in various synthetic procedures relevant to crotonic acid and its esters.

CompoundPurification StepsReference
A derivative of this compoundExtraction (hexane), Washing (methanol/water, water), Drying (Na₂SO₄), Evaporation, Rectification (vacuum distillation) nih.gov
trans-β-Formyl Crotonic AcidExtraction (ethyl acetate), Washing (brine), Drying (MgSO₄), Concentration (reduced pressure) beilstein-journals.org
n-Butyl FormateRotary evaporation, Washing (sat. NaCl, sat. Na₂CO₃), Drying (anhydrous MgSO₄) researchgate.net
dl-Threonine (from crotonic acid)Crystallization from water/ethanol, Washing (ethanol, ether)

Chemical Reactivity and Advanced Transformations of 3 Formyl Crotonic Acid Butyl Ester

Reactivity of the Formyl Functional Group

The formyl group (an aldehyde) is a highly reactive functional group characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is the basis for a variety of nucleophilic addition and redox reactions.

Nucleophilic Addition Reactions (e.g., Wittig Reaction, Grignard Additions)

Nucleophilic addition to the formyl group is a fundamental process for carbon-carbon bond formation. The Wittig reaction and Grignard additions are classic examples of such transformations.

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.commasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by a series of steps that ultimately lead to the formation of an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com For 3-formyl-crotonic acid butyl ester, a Wittig reaction would extend the carbon chain at the formyl position, introducing a new double bond. For instance, the reaction of this compound with 2-formyl-but-2-ene-4-triphenyl-phosphonium chloride in the presence of a base like triethylamine (B128534) yields 7-formyl-3-methyl-octa-2,4,6-trienoic acid butyl ester.

Grignard additions involve the reaction of organomagnesium halides (Grignard reagents) with carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com These reagents are potent nucleophiles and will readily attack the electrophilic carbonyl carbon of the formyl group in this compound. masterorganicchemistry.com This 1,2-addition leads to the formation of a secondary alcohol upon acidic workup. masterorganicchemistry.com It is important to note that in α,β-unsaturated systems, Grignard reagents can sometimes undergo conjugate (1,4) addition. youtube.com However, with highly reactive aldehydes, 1,2-addition to the carbonyl group is often the predominant pathway, especially with harder, less sterically hindered Grignard reagents. youtube.com The presence of copper(I) salts can favor 1,4-addition. youtube.com

Table 1: Nucleophilic Addition Reactions of the Formyl Group

Reaction Reagent Product Type
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CHR) Alkene
Grignard Addition Organomagnesium Halide (R-MgX) Secondary Alcohol

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of an aldehyde can be readily oxidized to a carboxylic acid. acs.orgorganic-chemistry.org Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412), chromic acid, and milder reagents like silver oxide. semanticscholar.org For α,β-unsaturated aldehydes, selective oxidation of the aldehyde group without affecting the double bond can be achieved using specific reagents like sodium chlorite (B76162) or by employing catalytic systems. acs.orgresearchgate.net The oxidation of this compound would yield a dicarboxylic acid monoester, a valuable intermediate for further synthetic manipulations.

Table 2: Oxidation of the Formyl Group

Reagent System Product
Potassium Permanganate (KMnO₄) Carboxylic Acid
Jones Reagent (CrO₃/H₂SO₄) Carboxylic Acid
Sodium Chlorite (NaClO₂) Carboxylic Acid
Nickel catalyst/Bleach Carboxylic Acid acs.orgresearchgate.net

Reduction Reactions to Alcohols

The formyl group is susceptible to reduction to a primary alcohol. qub.ac.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). qub.ac.uk In the case of this compound, the selective reduction of the aldehyde to an allylic alcohol is a key transformation. Sodium borohydride is often the reagent of choice for this purpose as it is generally chemoselective for aldehydes and ketones over esters. qub.ac.uk This would yield butyl 3-(hydroxymethyl)crotonate. It is crucial to control the reaction conditions to avoid the potential reduction of the α,β-unsaturated double bond or the ester functionality, especially when using more powerful reducing agents like LiAlH₄. qub.ac.uk

Table 3: Reduction of the Formyl Group

Reagent Product Type Selectivity
Sodium Borohydride (NaBH₄) Allylic Alcohol High for C=O over C=C qub.ac.uk
Lithium Aluminum Hydride (LiAlH₄) Allylic Alcohol Less selective, may also reduce the ester
Catalytic Hydrogenation (e.g., H₂/Pd) Saturated Alcohol Reduces both C=O and C=C

Condensation Reactions and Imine/Enamine Formation

The formyl group can participate in condensation reactions with various nucleophiles. wikipedia.org For instance, in an aldol (B89426) condensation , the enolate of another carbonyl compound can add to the aldehyde. sigmaaldrich.com Due to the presence of an α,β-unsaturated system, crossed aldol reactions with this compound can be complex but offer routes to polyfunctional molecules. libretexts.org

Imine formation occurs through the reaction of the aldehyde with a primary amine. worktribe.comacs.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. scielo.br In the context of α,β-unsaturated aldehydes, there is a competition between 1,2-addition (leading to the imine) and 1,4-conjugate addition of the amine. acs.orgnih.gov Generally, with primary amines, the formation of the α,β-unsaturated imine via 1,2-addition is the predominant pathway. nih.gov The resulting imine can then be used in further synthetic transformations.

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality is characterized by an electrophilic β-carbon, which is susceptible to attack by nucleophiles in a conjugate or Michael-type addition.

Conjugate (Michael) Addition Reactions

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comwikipedia.org It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com In the case of this compound, the β-carbon of the unsaturated ester is electrophilic due to the electron-withdrawing nature of the ester and formyl groups.

A wide variety of nucleophiles can act as Michael donors, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comjove.com The addition of these nucleophiles to the β-position of this compound would lead to the formation of a new bond at this position and generate an enolate intermediate, which is then protonated. youtube.com This reaction is a powerful tool for introducing substituents at the β-position of the ester. For example, the reaction with a malonate ester enolate would result in a 1,5-dicarbonyl compound after hydrolysis and decarboxylation. masterorganicchemistry.com

Table 4: Michael Addition to the α,β-Unsaturated Ester

Michael Donor (Nucleophile) Product Type
Enolates (from ketones, esters, etc.) 1,5-Dicarbonyl compounds (or derivatives) youtube.com
Amines β-Amino esters youtube.com
Thiols β-Thio esters
Organocuprates (R₂CuLi) β-Alkylated esters pressbooks.pub

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The conjugated diene-like system within this compound, specifically the α,β-unsaturated aldehyde moiety, is primed for participation in cycloaddition reactions. In the context of a Diels-Alder reaction, the electron-withdrawing nature of both the formyl and the butyl ester groups polarizes the double bond, making the molecule an electron-deficient dieneophile. It can readily react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry and regiochemistry of these reactions are often highly controlled, providing a powerful tool for the construction of complex cyclic systems.

While Diels-Alder reactions are a primary mode of cycloaddition, the potential for [2+2] cycloadditions also exists, particularly under photochemical conditions. Irradiation can excite the π-electrons of the carbon-carbon double bond, leading to the formation of a diradical or zwitterionic intermediate that can then react with an alkene to form a cyclobutane (B1203170) ring. The specific outcome and efficiency of such reactions are highly dependent on the reaction conditions and the nature of the reacting partner.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The electron density of this bond is reduced by the adjacent electron-withdrawing aldehyde and ester groups. Consequently, reactions with strong electrophiles are feasible. For instance, the addition of halogens (e.g., Br₂, Cl₂) would proceed via a halonium ion intermediate to yield dihalogenated products. Similarly, the addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom that is less substituted, and the halide adding to the more substituted carbon, which is influenced by the resonance-stabilizing effect of the adjacent carbonyl group.

The presence of the aldehyde and ester functionalities can also direct the stereochemical outcome of these addition reactions, potentially leading to the formation of specific diastereomers. The reaction conditions, such as solvent and temperature, play a crucial role in controlling the selectivity of these transformations.

Olefin Metathesis and Cross-Coupling Reactions

The double bond in this compound presents an opportunity for carbon-carbon bond formation through modern catalytic methods like olefin metathesis and cross-coupling reactions. In olefin metathesis, catalyzed by ruthenium or molybdenum complexes, the molecule could undergo self-metathesis or cross-metathesis with other olefins. This allows for the synthesis of longer-chain polyenes or the introduction of new functional groups.

Furthermore, the vinyllic protons of the double bond could potentially be substituted in cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. This would typically require prior conversion of one of the vinylic positions to a halide or triflate. Such strategies would enable the coupling of the this compound scaffold with a wide variety of aryl, heteroaryl, or vinyl partners, significantly expanding its synthetic utility for creating complex molecular architectures.

Transformations Involving the Butyl Ester Group

The butyl ester functionality is another key reactive site within the molecule, allowing for a range of nucleophilic acyl substitution reactions.

Transesterification Reactions

The butyl ester group of this compound can be exchanged with other alkyl or aryl groups through transesterification. chemicalbook.com This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For example, treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield the corresponding methyl ester. This process is often an equilibrium, and the use of a large excess of the new alcohol or the removal of butanol can drive the reaction to completion. This reaction is particularly useful for modifying the physical properties of the molecule, such as its solubility or boiling point, or for introducing a different ester group that may be more suitable for subsequent synthetic steps. In one notable instance, acitretin (B1665447) consumed with ethanol (B145695) can be transesterified to form etretinate. chemicalbook.com

Reactant Catalyst Product
This compoundAcid or Base3-Formyl-crotonic acid (new alkyl/aryl) ester
AcitretinEthanolEtretinate

Hydrolysis and Saponification

The ester can be cleaved back to the parent carboxylic acid through hydrolysis. google.com Acid-catalyzed hydrolysis, typically using aqueous mineral acids like HCl or H₂SO₄ and heat, will produce 3-formyl-crotonic acid and butanol. This reaction is reversible.

Alternatively, saponification, which is an irreversible process, can be employed. google.com This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. google.com The reaction yields the corresponding carboxylate salt (e.g., sodium 3-formyl-crotonate) and butanol. Subsequent acidification of the reaction mixture will then produce the free 3-formyl-crotonic acid.

Reaction Reagents Products
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)3-Formyl-crotonic acid, Butanol
SaponificationBase (e.g., NaOH, KOH)Sodium 3-formyl-crotonate, Butanol

Reactions with Nucleophiles (e.g., amines, alcohols) at the Ester

The electrophilic carbonyl carbon of the butyl ester group is a target for various nucleophiles. Reaction with primary or secondary amines leads to the formation of the corresponding amides. This aminolysis is often slower than hydrolysis and may require heating or catalysis. The reaction with ammonia (B1221849) would yield the primary amide, while reactions with primary amines would give secondary amides.

Similarly, as detailed in the transesterification section, other alcohols can act as nucleophiles to replace the butoxy group. While the ester carbonyl is less reactive than the aldehyde carbonyl, under appropriate conditions, these transformations provide a means to further functionalize the molecule at the ester position.

Nucleophile Product
Primary Amine (R-NH₂)N-Alkyl-3-formyl-crotonamide
Secondary Amine (R₂NH)N,N-Dialkyl-3-formyl-crotonamide
Ammonia (NH₃)3-Formyl-crotonamide
Alcohol (R-OH)3-Formyl-crotonic acid (new alkyl) ester

Cascade and Multi-Component Reactions Incorporating this compound

The unique structural features of this compound make it an ideal candidate for cascade and multi-component reactions (MCRs), which are highly efficient processes that allow for the formation of complex molecules from simple starting materials in a single synthetic operation. The presence of both an electrophilic aldehyde and a Michael acceptor system within the same molecule enables its participation in various named reactions for the synthesis of heterocyclic compounds, most notably pyridines and their derivatives.

Two prominent examples of such MCRs where this compound can be envisioned as a key component are the Hantzsch and Bohlmann-Rahtz pyridine (B92270) syntheses.

Hantzsch Pyridine Synthesis:

The classical Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source, leading to the formation of a dihydropyridine (B1217469) which can be subsequently oxidized to the corresponding pyridine. csic.esnih.gov In a modified Hantzsch synthesis, this compound can serve as a surrogate for one of the β-ketoester components and the aldehyde. The reaction would proceed via an initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration steps.

Recent advancements in the Hantzsch synthesis have focused on the development of enantioselective variants using chiral catalysts, such as BINOL-derived phosphoric acids. nih.gov These organocatalysts have demonstrated the ability to produce highly enantioenriched polyhydroquinolines with good yields. nih.gov The proposed involvement of this compound in an asymmetric Hantzsch-type reaction could provide a direct route to chiral pyridine derivatives.

Bohlmann-Rahtz Pyridine Synthesis:

The Bohlmann-Rahtz pyridine synthesis offers an alternative route to substituted pyridines, typically involving the condensation of an enamine with an ethynylketone. rsc.orgorganic-chemistry.org The reaction proceeds through an aminodiene intermediate which undergoes a heat-induced cyclodehydration. organic-chemistry.org this compound, with its conjugated system, can be considered a vinylogous β-dicarbonyl compound and could potentially react with an enamine in a similar fashion, leading to the formation of a pyridine ring system after a series of transformations. Modifications of the Bohlmann-Rahtz synthesis have been developed to proceed under milder conditions, for example, by using acid catalysis to promote the cyclodehydration step. organic-chemistry.org

Reaction Proposed Role of this compound Potential Products Key Features
Hantzsch Pyridine SynthesisActs as a β-dicarbonyl equivalent and aldehyde source.Dihydropyridines, PyridinesMulti-component, potential for enantioselectivity with chiral catalysts. nih.gov
Bohlmann-Rahtz Pyridine SynthesisVinylogous β-dicarbonyl component reacting with enamines.Substituted PyridinesAvoids the need for a separate oxidation step to form the aromatic pyridine. rsc.orgorganic-chemistry.org

Stereoselective and Enantioselective Chemical Transformations

The presence of a prochiral center and a conjugated double bond in this compound opens up avenues for various stereoselective and enantioselective transformations. These reactions aim to control the three-dimensional arrangement of atoms in the product, leading to the formation of a single or a major stereoisomer.

Asymmetric Diels-Alder Reaction:

The α,β-unsaturated ester moiety of this compound can act as a dienophile in Diels-Alder reactions. The use of chiral Lewis acids can induce facial selectivity in the approach of the diene, leading to the formation of enantioenriched cyclohexene derivatives. While specific examples with this compound are not extensively documented, the principle has been well-established for other α,β-unsaturated carbonyl compounds. The coordination of a chiral Lewis acid to the carbonyl oxygen of the ester group can effectively shield one face of the dienophile, directing the diene to attack from the less hindered face.

Enantioselective Conjugate Addition:

The electrophilic β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack in a conjugate or Michael addition. The use of chiral organocatalysts or chiral metal complexes can facilitate the enantioselective addition of various nucleophiles, such as malonates, thiols, or amines. For instance, chiral thiourea-based organocatalysts have been shown to be effective in promoting the asymmetric Michael addition to α,β-unsaturated ketones by activating the electrophile through hydrogen bonding. A similar strategy could be applied to this compound to generate chiral products with high enantiomeric excess.

The development of enantioselective organocatalytic methods for the synthesis of 1,4-dihydropyridines has been a significant area of research. csic.es These methods often involve the reaction of α,β-unsaturated aldehydes with β-enaminoesters in the presence of a chiral organocatalyst, leading to optically active 1,4-DHPs with good to excellent enantioselectivity. csic.es Given its structure, this compound could be a suitable substrate for such transformations.

Transformation Reactive Site Stereochemical Control Potential Chiral Catalysts/Auxiliaries
Asymmetric Diels-Alder Reactionα,β-Unsaturated ester (Dienophile)Facial selectivity of diene attackChiral Lewis Acids (e.g., based on BINOL, BOX ligands)
Enantioselective Conjugate Additionβ-Carbon of the α,β-unsaturated esterEnantioselective attack of nucleophileChiral Organocatalysts (e.g., thioureas, cinchona alkaloids), Chiral Metal Complexes

While the specific, detailed research findings and extensive data tables for the cascade, multi-component, and stereoselective reactions of this compound are not yet widely available in the public domain, the foundational principles of organic chemistry strongly support its potential as a valuable and versatile building block in these advanced chemical transformations. Further research in this area is warranted to fully explore and exploit the synthetic utility of this promising compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

1D NMR (1H, 13C, DEPT) Methodologies

One-dimensional NMR experiments are the foundation of structural analysis.

¹H NMR: A proton NMR spectrum of 3-Formyl-crotonic acid butyl ester would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would reveal the ratio of protons in each environment, and the splitting patterns (multiplicity) would show neighboring protons, allowing for the mapping of H-H connectivities. Key expected signals would include those for the aldehydic proton, the vinylic proton, the methyl group on the double bond, and the four distinct proton environments of the butyl ester group.

¹³C NMR: A carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the carbonyl carbons of the ester and aldehyde, the two sp² carbons of the double bond, the four carbons of the butyl chain, and the methyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. A DEPT-90 spectrum would only show signals for CH carbons (the vinylic and aldehydic protons' carbons), while a DEPT-135 spectrum would show positive signals for CH and CH3 groups and negative signals for CH2 groups. This would be crucial for definitively assigning the carbons of the butyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on standard chemical shift values, as experimental data is not available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135
Aldehyde (CHO) 9.5 - 10.5 190 - 195 CH
Ester Carbonyl (C=O) - 165 - 175 Quaternary
Vinylic CH 6.0 - 7.0 125 - 140 CH
Vinylic C-CH3 - 140 - 155 Quaternary
C-CH3 2.0 - 2.5 15 - 25 CH3
O-CH2 4.0 - 4.3 65 - 70 CH2 (negative)
O-CH2-CH2 1.6 - 1.8 30 - 35 CH2 (negative)
CH2-CH3 1.3 - 1.5 18 - 22 CH2 (negative)

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the sequence of the butyl chain (H-H correlations from the O-CH2 through to the terminal CH3) and to identify the coupling between the vinylic proton and the aldehydic proton, if any.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. For this compound, a NOESY experiment could determine the E/Z geometry of the double bond by observing spatial correlations between the vinylic proton and the methyl group, or between the vinylic proton and the aldehyde proton.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very strong band would appear in the carbonyl stretching region (1650-1800 cm⁻¹). This band would likely be broad or consist of two closely spaced peaks, one for the α,β-unsaturated ester carbonyl (approx. 1715-1730 cm⁻¹) and one for the α,β-unsaturated aldehyde carbonyl (approx. 1680-1700 cm⁻¹). Other key absorbances would include C=C stretching around 1620-1640 cm⁻¹, C-O stretching for the ester around 1100-1300 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² carbons. The aldehydic C-H stretch would present two weak bands around 2720 and 2820 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would typically show a strong signal in a Raman spectrum. The carbonyl groups would also be visible, though often weaker than in the IR spectrum. The symmetric C-H stretching of the alkyl chain would also be prominent.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive, as experimental data is not available.)

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Aldehyde C-H Stretch ~2820, ~2720 (weak) Moderate
Ester C=O Stretch ~1720 (strong) Moderate
Aldehyde C=O Stretch ~1690 (strong) Moderate
C=C Stretch ~1630 (moderate) Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Approaches

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. For this compound (C9H14O3), the calculated exact mass is 170.0943 Da. An HRMS measurement confirming this value would unequivocally verify the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be an ideal technique for assessing its purity. A GC chromatogram would show a primary peak for the compound, with the retention time being a characteristic property under specific conditions. Any impurities would appear as separate peaks. The mass spectrometer would provide a mass spectrum for each peak, allowing for the identification of the main component and any byproducts or contaminants. The fragmentation pattern in the electron ionization (EI) mass spectrum would be expected to show characteristic losses, such as the loss of the butoxy group (-OC4H9), the butyl group (-C4H9), and carbon monoxide (CO) from the aldehyde.

LC-MS (Liquid Chromatography-Mass Spectrometry): For samples that may have lower volatility or thermal instability, LC-MS would be the preferred method. It serves the same purpose of separating components for purity analysis and identification. Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS would typically show the protonated molecule [M+H]⁺ at m/z 171.09, or adducts with sodium [M+Na]⁺ at m/z 193.07, providing clear confirmation of the molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a conjugated system of a carbon-carbon double bond with both an ester and an aldehyde carbonyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions observed for α,β-unsaturated carbonyl compounds are the π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions. researchgate.net The π→π* transition is typically of high intensity and occurs at a shorter wavelength, corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The n→π* transition is of lower intensity and occurs at a longer wavelength, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. researchgate.net The conjugation present in this compound delocalizes the electrons across the system, which affects the energy levels of the molecular orbitals and consequently the absorption wavelengths. researchgate.net

The expected wavelength of maximum absorption (λmax) for the principal π→π* transition can be estimated using the Woodward-Fieser rules for conjugated carbonyl compounds. pharmaxchange.infoyoutube.com For an α,β-unsaturated ester, the base value is approximately 195 nm. pharmaxchange.info The presence of substituents on the α and β carbons of the double bond causes a bathochromic shift (a shift to longer wavelengths). The specific shifts depend on the nature and position of the substituent groups.

Table 1: Theoretical UV-Vis Absorption for this compound based on Woodward-Fieser Rules This table presents a theoretical calculation. Actual experimental values may vary based on solvent and other experimental conditions.

Base Chromophore Base Value (nm) Substituent Contribution Calculated λmax (nm) Transition Type
α,β-Unsaturated Ester 195 pharmaxchange.info β-alkyl group (+12 nm), β-formyl group (variable) >207 π→π*

Chromatographic Techniques for Separation, Isolation, and Purity Assessmentsielc.com

Chromatography is an indispensable tool for the separation, purification, and assessment of purity of this compound. operachem.com Various chromatographic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are utilized to handle different aspects of its analysis. sielc.comutwente.nlwikipedia.org

Gas Chromatography (GC) Methodologies for Isomer Ratio Determinationresearchgate.net

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds and is particularly useful for determining the ratio of geometric isomers (E/Z) of this compound. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. utwente.nl

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. utwente.nl The choice of column is critical; a mid-polarity column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS), is often effective for separating isomers of unsaturated esters. utwente.nl The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. utwente.nl

Table 2: Representative Gas Chromatography (GC) Method Parameters

Parameter Specification
Column Capillary column (e.g., Agilent HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness) utwente.nl
Carrier Gas Helium utwente.nl
Injection Mode Split/Splitless
Oven Program Example: Start at 45°C, ramp at 3°C/min to 280°C, hold for 20 min utwente.nl

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Methodologies for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. sielc.com It is particularly well-suited for non-volatile or thermally sensitive compounds.

Reverse-phase HPLC is the most common mode used for this type of analysis. sielc.com In this method, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. An acid, like formic or phosphoric acid, is often added to the mobile phase to ensure that any acidic or basic functional groups on the analyte are in a consistent protonation state, leading to sharper peaks. sielc.com A UV detector is typically used, set at the λmax of the compound to ensure high sensitivity.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters

Parameter Specification
Column Reverse-Phase C18 (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile and Water mixture with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) sielc.com
Flow Rate 1.0 mL/min
Detection UV Detector set at the compound's λmax

| Application | Reaction monitoring, purity assessment, preparative separation for impurity isolation sielc.comlibretexts.org |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring reaction progress, identifying compounds in a mixture, and determining the purity of this compound. wikipedia.orglibretexts.org

The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel (SiO₂), which serves as the stationary phase. operachem.comwisc.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase travels up the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. wikipedia.org Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, while less polar compounds travel further up the plate. wisc.edu For a compound like this compound, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically used as the eluent.

After development, the separated spots can be visualized. Since this compound possesses a conjugated system, it will absorb UV light, allowing for visualization under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. operachem.comwikipedia.org

Table 4: Thin-Layer Chromatography (TLC) Analysis Parameters

Parameter Description
Stationary Phase Silica gel (SiO₂) on an aluminum or glass plate operachem.com
Mobile Phase (Eluent) Typically a mixture of Hexane (B92381) and Ethyl Acetate (B1210297) (ratio adjusted to achieve optimal separation)
Application Spotting the sample on the baseline of the TLC plate libretexts.org
Development Eluting the plate in a closed chamber until the solvent front nears the top wisc.edu

| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor or a permanganate (B83412) dip) operachem.comwikipedia.org |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the technique could be applied to stable, crystalline derivatives. researchgate.net

If a suitable crystal were grown, X-ray crystallography could provide unambiguous information about the molecule's solid-state conformation, including the planarity of the conjugated system, the precise bond lengths and angles, and the stereochemistry (e.g., confirming the E or Z configuration of the double bond). Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. researchgate.netnih.gov This information is invaluable for understanding the relationship between molecular structure and macroscopic properties. Although no specific crystallographic data for this compound is publicly available, the methodology remains the gold standard for structural elucidation of crystalline organic compounds. nih.gov

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Crotonic acid
Ethyl acetate
Formic acid
Helium
Hexane
Iodine
Phosphoric acid
Water
5% Phenyl methylpolysiloxane

Theoretical and Computational Investigations of 3 Formyl Crotonic Acid Butyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict a wide range of characteristics, from molecular geometry to spectroscopic signatures and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. For 3-formyl-crotonic acid butyl ester, which possesses several rotatable bonds, DFT calculations are invaluable for identifying its stable conformers and determining their relative energies.

The molecule can exist in various spatial arrangements due to the rotation around the C-C and C-O single bonds. A systematic conformational search using DFT would involve rotating these bonds at specific increments and calculating the energy of each resulting geometry. This process allows for the mapping of the potential energy surface and the identification of local and global energy minima, which correspond to the stable conformers.

The relative energies of these conformers, typically calculated as the difference in their electronic energies (ΔE) and often corrected for zero-point vibrational energy (ZPVE), provide insights into their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (O=C-C=C)Dihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)0° (s-trans)180° (anti)0.00
2180° (s-cis)180° (anti)2.5
30° (s-trans)60° (gauche)1.2
4180° (s-cis)60° (gauche)3.8

Note: This table is illustrative and represents the type of data that would be generated from a DFT study. The actual values would depend on the level of theory and basis set used.

Ab Initio Calculations for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed to predict various spectroscopic parameters of this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecule's structure.

For instance, by calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, by calculating the nuclear magnetic shielding tensors, it is possible to predict the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum.

Table 2: Hypothetical Ab Initio Predicted Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic ParameterCalculated ValueExperimental Correlation
IR Stretching Frequency (C=O, ester)~1720 cm⁻¹Characteristic ester carbonyl absorption
IR Stretching Frequency (C=O, aldehyde)~1685 cm⁻¹Characteristic conjugated aldehyde carbonyl absorption
¹H NMR Chemical Shift (Aldehydic H)~9.5 ppmDownfield shift due to deshielding
¹³C NMR Chemical Shift (Ester C=O)~165 ppmTypical chemical shift for ester carbonyl carbon
¹³C NMR Chemical Shift (Aldehyde C=O)~190 ppmTypical chemical shift for aldehyde carbonyl carbon

Note: This table provides hypothetical data to illustrate the output of ab initio spectroscopic calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about isolated molecules, molecular modeling and dynamics simulations are essential for understanding the behavior of this compound in a condensed phase, such as in a solvent or in a biological environment.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions over time. By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its conformational preferences and dynamics.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, in its use as a reactant in synthesis, understanding the reaction pathway at a molecular level is crucial for optimizing reaction conditions and improving yields.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy species that connect reactants and products. The energy barrier of the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Techniques such as DFT can be used to locate transition state geometries and calculate their vibrational frequencies to confirm that they are true saddle points on the potential energy surface. This information is invaluable for understanding the factors that control the reactivity and selectivity of the molecule.

In Silico Design of Novel Derivatives and Their Predicted Chemical Properties

A significant advantage of computational chemistry is its ability to perform in silico design of novel molecules with desired properties before embarking on potentially costly and time-consuming experimental synthesis. Starting from the scaffold of this compound, new derivatives can be designed by systematically modifying its functional groups.

For example, the butyl group could be replaced with other alkyl or aryl groups, or the formyl group could be modified to explore changes in reactivity and biological activity. For each designed derivative, computational methods can be used to predict key chemical properties such as:

Electronic properties: Ionization potential, electron affinity, and HOMO-LUMO gap, which are related to reactivity.

Physicochemical properties: Lipophilicity (logP), solubility, and polar surface area, which are important for drug design and material science.

Reactivity descriptors: Fukui functions or electrostatic potential maps to predict sites of electrophilic or nucleophilic attack.

Table 3: Hypothetical In Silico Designed Derivatives of this compound and Their Predicted Properties

DerivativeModificationPredicted logPPredicted HOMO-LUMO Gap (eV)
1Butyl -> Methyl0.84.5
2Butyl -> Phenyl2.54.1
3Formyl -> Cyano1.25.0
4Butyl -> tert-Butyl2.14.6

Note: This table is a conceptual representation of how computational screening could be used to evaluate potential derivatives.

Applications and Industrial Utility of 3 Formyl Crotonic Acid Butyl Ester As a Chemical Intermediate

Role as a Key Synthetic Intermediate for Complex Organic Molecules (e.g., Polyenes and Retinoids)

The most prominent and well-documented application of 3-Formyl-crotonic acid butyl ester is its crucial role as a key intermediate in the synthesis of complex organic molecules, most notably in the production of retinoids. Retinoids, a class of compounds derived from vitamin A, are essential in various biological processes and are used in pharmaceuticals for treating skin conditions like psoriasis and acne.

Specifically, this compound is a pivotal precursor in the industrial synthesis of acitretin (B1665447), a second-generation retinoid. google.com The synthesis of acitretin often involves a Wittig reaction, a powerful method for forming carbon-carbon double bonds, where this compound reacts with a suitable phosphonium (B103445) salt. google.comgoogle.com

The synthesis of other polyene structures, which are characterized by their alternating double and single carbon-carbon bonds, can also potentially utilize this compound as a building block. mdpi.comwikipedia.org These polyene structures are found in various natural products and are of interest for their biological activities, including antifungal properties. mdpi.comwikipedia.orgnih.gov

Reactant 1 Reactant 2 Product Reaction Type Significance
This compound5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenyl phosphonium bromideAcitretin intermediateWittig ReactionKey step in the industrial synthesis of the retinoid drug acitretin. google.comgoogle.com

Building Block in Polymer Synthesis and Materials Science (e.g., Monomers for Specialty Polymers or Additives)

As a bifunctional monomer, possessing both an aldehyde and an ester group with a polymerizable double bond, this compound theoretically holds potential for applications in polymer synthesis and materials science. fiveable.meechemi.com Bifunctional monomers are essential for creating step-growth polymers and can be used to synthesize polyesters, polyamides, and other specialty polymers. fiveable.metandfonline.com The aldehyde functionality could be utilized for cross-linking reactions or for post-polymerization modifications, potentially leading to materials with unique properties. google.comgoogle.com

However, based on a comprehensive review of publicly available scientific literature and patent databases, there is currently no significant documented industrial or research application of this compound as a monomer for specialty polymers or as a polymer additive. While the structural features of the molecule suggest its potential in this field, it appears that its utility is predominantly focused on its role as an intermediate in organic synthesis, as detailed in the previous section. Further research and development may uncover applications in materials science in the future.

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

The versatility of this compound as a building block extends to the potential synthesis of various fine chemicals and agrochemicals. The presence of both aldehyde and unsaturated ester functionalities allows for a range of chemical transformations, including Michael additions, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions. wikipedia.orgyoutube.com

Despite this potential, the primary documented application of this compound in the synthesis of fine chemicals is overwhelmingly in the production of retinoids, as discussed in section 7.1. There is a lack of significant published evidence detailing its use as a key intermediate in the industrial production of other specific fine chemicals or agrochemicals. While polyene structures are of interest in various fields, including agrochemicals for their potential antifungal properties, the direct link to the use of this compound for these purposes is not well-established in the available literature. nih.gov

Role in the Development of New Catalysts and Ligands

The structure of this compound, with its conjugated system and heteroatoms, suggests that it could potentially act as a ligand in organometallic chemistry. Unsaturated aldehydes and esters are known to coordinate with metal centers, forming complexes that can have catalytic activity. wikipedia.orgacs.orglibretexts.org The ability to chelate to a metal through both the aldehyde oxygen and the ester carbonyl, or through the π-system of the double bond, could lead to the formation of novel catalysts. wikipedia.org

However, a thorough search of the scientific and patent literature did not reveal any specific instances of this compound being used in the development of new catalysts or as a ligand for organometallic complexes with demonstrated catalytic applications. The research in this area appears to be focused on more general classes of unsaturated carbonyl compounds, without specific mention of this particular ester. acs.orglibretexts.org Therefore, while theoretically possible, its role in catalyst and ligand development is not a currently realized industrial application.

Industrial Synthesis Scale-Up Considerations and Process Optimization

The industrial synthesis of this compound and its subsequent use, particularly in the production of retinoids like acitretin, involves several important considerations for scale-up and process optimization. The Wittig reaction, a cornerstone of this synthesis, presents its own set of challenges on an industrial scale. wikipedia.orgnih.gov

Key considerations include:

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and minimizing the formation of impurities. researchgate.net

Stereoselectivity: Controlling the stereochemistry of the newly formed double bond is critical, as different isomers can have different biological activities. The E/Z ratio of the product is a key quality attribute. wikipedia.org

Impurity Profile: The formation of byproducts and impurities needs to be carefully monitored and controlled to ensure the final product meets stringent pharmaceutical standards. google.com

Process Analytical Technology (PAT): The implementation of PAT tools can be beneficial for real-time monitoring and control of critical process parameters, leading to improved consistency and quality. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This can include spectroscopic methods to track reactant consumption and product formation.

Process Parameter Considerations for Industrial Scale-Up Potential Optimization Strategies
Wittig Reaction Stoichiometry of reactants, choice of base, solvent selection, temperature control. google.comwikipedia.orgnih.govUse of catalytic Wittig methodologies, optimization of base and solvent for improved stereoselectivity and yield. nih.govresearchgate.net
Stereocontrol Achieving a high ratio of the desired trans isomer for biological activity. google.comwikipedia.orgIsomerization of undesired cis isomers, careful selection of reaction conditions and reagents. google.com
Purification Removal of triphenylphosphine (B44618) oxide and other process-related impurities. wikipedia.orgresearchgate.netCrystallization, chromatography, and other advanced separation techniques.
Process Monitoring Real-time analysis of reaction progress and impurity formation. youtube.comyoutube.comyoutube.comyoutube.comyoutube.comImplementation of Process Analytical Technology (PAT) using spectroscopic methods (e.g., FTIR, Raman).

Research on Derivatives and Analogs of 3 Formyl Crotonic Acid Butyl Ester

Systematic Structural Modifications at the Butyl Ester Moiety

The synthesis of 3-formyl-crotonic acid esters with various alkyl groups has been a subject of investigation, primarily to understand the influence of the ester group on the compound's reactivity and physical properties. A key method for preparing these esters involves the reaction of glyoxylic acid esters with propionaldehyde (B47417).

A patented process details the synthesis of 3-formyl-crotonic acid methyl ester and provides a basis for the synthesis of other alkyl esters, including the butyl ester. google.com The process involves the reaction of a glyoxylic acid alkyl ester with propionaldehyde, often in the presence of a catalyst. This method allows for the systematic variation of the alkyl group of the ester, enabling the synthesis of a series of 3-formyl-crotonic acid alkyl esters.

The general synthetic approach can be represented as follows:

Generated code

Where R can be methyl, ethyl, butyl, etc.

While specific studies focusing solely on a systematic variation of the butyl ester in 3-formyl-crotonic acid butyl ester are not extensively documented in publicly available literature, the principles of transesterification are well-established in organic chemistry. This reaction would involve treating the butyl ester with an excess of a different alcohol in the presence of an acid or base catalyst to yield the corresponding new ester. The efficiency of such a process would depend on the reaction conditions and the nature of the alcohol used.

The physical properties of these esters are expected to vary with the length and branching of the alkyl chain. For instance, the boiling point and viscosity would generally increase with the size of the alkyl group, while solubility in polar solvents might decrease.

Table 1: Hypothetical Physical Properties of 3-Formyl-crotonic Acid Alkyl Esters

Alkyl Group (R)Molecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
MethylC7H10O3142.15Lower than butyl ester
EthylC8H12O3156.18Lower than butyl ester
Butyl C9H14O3 170.20 -
IsopropylC9H14O3170.20Potentially lower than butyl ester
tert-ButylC10H16O3184.23Potentially different from butyl ester

Alterations to the Crotonic Acid Backbone (e.g., Saturation, Substitutions)

The crotonic acid backbone, with its carbon-carbon double bond, presents another site for structural modification. The reactivity of this double bond is influenced by the electron-withdrawing nature of the adjacent carbonyl groups of the ester and formyl moieties.

Saturation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction would convert the unsaturated ester into a saturated 3-formyl-butyric acid butyl ester. The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions (pressure, temperature) would be crucial to achieve selective hydrogenation of the double bond without affecting the formyl or ester groups.

Halogenation: The double bond can react with halogens (e.g., bromine, chlorine) to form dihalo-butyric acid derivatives. This electrophilic addition reaction would proceed via a halonium ion intermediate.

Michael Addition: The β-carbon of the crotonic acid backbone is electrophilic and susceptible to conjugate addition (Michael addition) by soft nucleophiles. This reaction allows for the introduction of a wide range of substituents at the β-position. For example, reaction with thiols would yield thioether derivatives, and reaction with secondary amines could lead to amino-substituted butyric acid esters.

The copolymerization of butyl crotonate with other monomers, as explored in some studies, demonstrates the reactivity of the crotonate double bond in polymerization reactions, which can be considered a form of backbone alteration.

Structure-Reactivity and Structure-Property Relationships in Analog Compounds

The systematic modification of this compound at its various functional groups provides a platform to study structure-reactivity and structure-property relationships. While specific and comprehensive studies on this particular compound and its close analogs are limited in the public domain, general principles can be inferred from the chemistry of related α,β-unsaturated carbonyl compounds.

Formyl Group Derivatization: The conversion of the formyl group into other functionalities drastically alters the chemical nature of the molecule. For example, oxidation to a carboxylic acid introduces an acidic site, making the molecule water-soluble at appropriate pH and capable of forming salts. Reduction to an alcohol introduces a hydroxyl group, which can participate in hydrogen bonding and further esterification or etherification reactions.

Backbone Alterations: Saturation of the double bond removes the planarity and conjugation of the system, leading to a more flexible molecule with different chemical reactivity. The resulting saturated aldehyde-ester would lack the characteristic reactions of α,β-unsaturated carbonyls, such as Michael addition. Substitutions on the backbone, particularly at the β-position, would significantly impact the steric and electronic environment of the molecule, influencing its reactivity and physical properties. For instance, the introduction of an electron-donating group at the β-position would decrease the electrophilicity of the β-carbon, making it less susceptible to Michael addition.

Future Perspectives and Emerging Research Avenues for 3 Formyl Crotonic Acid Butyl Ester

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Condition Optimization and Yield Improvement: Machine learning models are increasingly used to predict and optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and minimize byproducts. beilstein-journals.orgnih.govresearchgate.net For the Wittig reaction involving 3-formyl-crotonic acid butyl ester in Acitretin (B1665447) synthesis, ML algorithms could be trained on experimental data to fine-tune conditions, potentially leading to higher yields of the desired trans isomer and reducing the need for extensive purification. beilstein-journals.orgnih.gov

Predictive Modeling of Reactivity: The reactivity of α,β-unsaturated carbonyl compounds is a subject of quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.netresearchgate.netnih.gov ML models can be developed to predict the reactivity of the dual electrophilic sites (the carbonyl carbon and the β-carbon) of this compound under various conditions. researchgate.net This predictive power can guide the design of new reactions and applications for the molecule. nih.govresearchgate.net

Table 1: Potential Applications of AI/ML in the Lifecycle of this compound
Research AreaAI/ML ApplicationPotential ImpactRelevant AI Techniques
Synthesis PlanningAutomated RetrosynthesisDiscovery of novel, more efficient, or greener synthetic routes. engineering.org.cnosu.eduNeural Networks, Monte Carlo Tree Search youtube.com
Process ChemistryReaction Condition OptimizationImproved yield, higher stereoselectivity (trans isomer), reduced waste. beilstein-journals.orgacs.orgBayesian Optimization, Active Learning nih.gov
New ApplicationsReactivity PredictionIdentification of novel reactions and potential biological activities. nih.govresearchgate.netQSAR Models, Deep Learning researchgate.net

Sustainable and Circular Economy Approaches in Synthesis and Application

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. The synthesis and application of this compound provide several avenues for implementing green chemistry and circular economy principles. pharmamanufacturing.comefpia.euefpia.eualtlaboratories.com

Bio-based Feedstocks: The established synthesis of this compound can start from L-(+)-tartaric acid, a compound that can be sourced from biomass, particularly from the wine industry's byproducts. greenchemistryandcommerce.orgyoutube.com This positions the intermediate within the framework of a bio-based economy, moving away from petrochemical feedstocks. kit.edunih.gov Future research could focus on optimizing the conversion of crude biomass-derived tartaric acid, thereby creating a more sustainable value chain.

Green Chemistry Metrics: The efficiency and environmental impact of the synthesis can be rigorously assessed and improved using green chemistry metrics like Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. mdpi.comresearchgate.netresearchgate.net For instance, patent literature describes the use of milder bases and solvents like toluene (B28343) instead of more hazardous options, which improves the green profile of the synthesis of Acitretin intermediates. mdpi.com Future work could focus on replacing traditional solvents with greener alternatives or exploring solvent-free reaction conditions.

Table 2: Green Chemistry and Circular Economy Strategies
StrategyApplication to this compoundPotential Benefit
Use of Renewable FeedstocksSynthesis from bio-derived L-(+)-tartaric acid. greenchemistryandcommerce.orgkit.eduReduced dependence on fossil fuels, lower carbon footprint.
Process OptimizationEmploying catalytic methods, milder reagents, and greener solvents. mdpi.comHigher efficiency, less waste (improved PMI and E-Factor), safer process. researchgate.net
Waste ValorizationExploring uses for byproducts from the synthesis pathway.Creation of a closed-loop system where waste from one process becomes a resource for another. altlaboratories.com

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its established role in Wittig-type reactions, the bifunctional nature of this compound presents a playground for exploring novel chemical transformations. rsc.org As an α,β-unsaturated carbonyl compound, it possesses two key electrophilic centers, making it susceptible to a variety of nucleophilic attacks. wikipedia.org

Vinylogous Reactivity: The conjugated system allows for "vinylogous" reactions, where the reactivity of the carbonyl group is transmitted through the double bond to the β-carbon. This makes the molecule a prime substrate for conjugate additions, such as Michael additions. wikipedia.org Future research could explore a wide range of soft nucleophiles to add to the β-position, leading to a diverse array of new molecular scaffolds.

Organocatalysis and Asymmetric Synthesis: The field of organocatalysis could unlock new, enantioselective transformations for this molecule. For example, chiral amines could catalyze asymmetric additions to the β-position, or N-heterocyclic carbenes could be used to invert the polarity of the aldehyde group, opening up new reaction pathways. mdpi.comacs.org

Cycloaddition Reactions: The electron-deficient alkene in this compound makes it an excellent dienophile for Diels-Alder reactions. Reacting it with various dienes could lead to the rapid construction of complex cyclic and polycyclic systems, which are valuable in medicinal chemistry and materials science.

Table 3: Potential Novel Reactions of this compound
Reaction ClassDescriptionPotential Products
Michael AdditionConjugate addition of nucleophiles (e.g., thiols, amines, enolates) to the β-carbon. wikipedia.orgFunctionalized saturated esters with potential for further elaboration.
Asymmetric OrganocatalysisUse of chiral organocatalysts to achieve enantioselective additions or other transformations. mdpi.comacs.orgOptically active building blocks for chiral synthesis.
Diels-Alder Cycloaddition[4+2] cycloaddition with a conjugated diene.Highly substituted cyclohexene (B86901) derivatives.
Novel Carbonyl ChemistryExploration of reactions beyond the Wittig, such as multicomponent reactions involving the aldehyde.Complex, drug-like molecules in a single step.

Advanced Characterization Techniques and In Situ Monitoring of Reactions for Process Understanding

To optimize the synthesis and explore the novel reactivity of this compound, advanced analytical techniques are indispensable. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes. nih.goveuropeanpharmaceuticalreview.comsdu.dkntnu.no

In Situ Monitoring: Moving beyond traditional offline analysis like HPLC and GC, in situ monitoring techniques can provide real-time data on reaction kinetics, intermediate formation, and product purity. youtube.comnih.gov Techniques like Raman and infrared (IR) spectroscopy are particularly powerful for this purpose, as they can be implemented directly in the reaction vessel using fiber-optic probes. nih.govchemrxiv.org This allows for a deeper understanding of the reaction dynamics, leading to better control and optimization.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routinely used for structural confirmation, advanced NMR techniques can provide much more detailed information. numberanalytics.comnumberanalytics.comipb.ptresearchgate.net Two-dimensional NMR experiments (like COSY, HSQC, HMBC) can unambiguously establish the structure of new products. numberanalytics.com Furthermore, dynamic NMR studies could be employed to investigate conformational changes or study the kinetics of certain reactions in real-time. numberanalytics.com

Crystallization Process Control: For the downstream processing of products derived from this compound, PAT tools can be crucial for controlling crystallization. nih.goveuropeanpharmaceuticalreview.comsdu.dk Techniques that monitor supersaturation, crystal size, and polymorphic form in real-time can ensure consistent product quality and improve filtration and drying characteristics. europeanpharmaceuticalreview.comntnu.no

Table 4: Advanced Analytical Techniques for Process Understanding
TechniqueApplicationInformation Gained
In Situ Raman/IR SpectroscopyReal-time monitoring of synthesis reactions. youtube.comnih.govReaction kinetics, detection of intermediates, endpoint determination, process control. nih.gov
Advanced NMR (2D, Dynamic)Structural elucidation of novel products and mechanistic studies. numberanalytics.comipb.ptresearchgate.netUnambiguous structural confirmation, stereochemistry, reaction pathway information. numberanalytics.com
Process Analytical Technology (PAT) for CrystallizationMonitoring and control of crystallization processes. nih.govacs.orgControl over particle size distribution, polymorphism, and purity. europeanpharmaceuticalreview.comsdu.dk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-formyl-crotonic acid butyl ester with high purity?

  • Methodology : The compound can be synthesized via esterification, hydroformylation, or O-acetylation reactions. For example, Ashford’s Dictionary outlines a multi-step protocol involving glyoxylic acid, acetylene, and ethanol under controlled hydroformylation conditions . Key parameters include temperature (e.g., maintaining 45–50°C during ester formation), catalyst selection (e.g., acid catalysts for esterification), and inert atmospheres to prevent aldehyde oxidation. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR) differentiate the aldehyde and ester functional groups in this compound?

  • Methodology :

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while ester carbonyl protons resonate around δ 4.1–4.3 ppm (split due to adjacent methyl/methylene groups) .
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and ~2820–2720 cm⁻¹ (aldehyde C-H stretch) confirm functional group presence .
  • 13C NMR : Carbonyl carbons for the ester and aldehyde appear at ~165–170 ppm and ~190–200 ppm, respectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.